molecular formula C20H23F3N2O B3697394 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B3697394
M. Wt: 364.4 g/mol
InChI Key: KAPJQXOLSQGUJJ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and antiemetic properties. This particular compound features a piperazine ring substituted with a 4-methoxybenzyl group and a 2-(trifluoromethyl)benzyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 2-(trifluoromethyl)benzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. Piperazine is reacted with 4-methoxybenzyl chloride and 2-(trifluoromethyl)benzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-methoxybenzyl)-4-[2-methylbenzyl]piperazine.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl groups.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

    Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(2-Trifluoromethylphenyl)piperazine: Investigated for its potential antipsychotic and anti-inflammatory activities.

Uniqueness: The combination of the 4-methoxybenzyl and 2-(trifluoromethyl)benzyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other piperazine derivatives

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O/c1-26-18-8-6-16(7-9-18)14-24-10-12-25(13-11-24)15-17-4-2-3-5-19(17)20(21,22)23/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPJQXOLSQGUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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